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molecular formula C8H4ClNO3 B8401277 3-(chloromethyl)-Furo[3,4-b]pyridine-5,7-dione

3-(chloromethyl)-Furo[3,4-b]pyridine-5,7-dione

Cat. No. B8401277
M. Wt: 197.57 g/mol
InChI Key: JLJSCLYUDCQETH-UHFFFAOYSA-N
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Patent
US08629279B2

Procedure details

7.0 g (35 mmol) 5-chloromethyl-pyridine-2,3-dicarboxylic acid anhydride (Va) were dissolved in 165 g (5.16 mol) methanol at room temperature, causing formation of mono-esters. 14 g (350 mmol) NaOH (50% in water) were slowly added whereupon the temperature rose to 50° C. and carboxylate started to precipitate. Stirring was continued for additional 5 h at 65° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
165 g
Type
reactant
Reaction Step One
[Compound]
Name
mono-esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
14 g
Type
reactant
Reaction Step Three
[Compound]
Name
carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:4]=[C:5]2[C:12](=[O:13])[O:11][C:9](=[O:10])[C:6]2=[N:7][CH:8]=1.[CH3:14][OH:15].[OH-:16].[Na+]>>[CH3:14][O:15][CH2:2][C:3]1[CH:4]=[C:5]([C:12]([OH:11])=[O:13])[C:6]([C:9]([OH:16])=[O:10])=[N:7][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
ClCC=1C=C2C(=NC1)C(=O)OC2=O
Name
Quantity
165 g
Type
reactant
Smiles
CO
Step Two
Name
mono-esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
14 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 50° C.
CUSTOM
Type
CUSTOM
Details
to precipitate

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
COCC=1C=C(C(=NC1)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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